1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate

Catalog No.
S626459
CAS No.
85342-62-7
M.F
C13H6F3NO5S
M. Wt
345.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluo...

CAS Number

85342-62-7

Product Name

1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) trifluoromethanesulfonate

Molecular Formula

C13H6F3NO5S

Molecular Weight

345.25 g/mol

InChI

InChI=1S/C13H6F3NO5S/c14-13(15,16)23(20,21)22-17-11(18)8-5-1-3-7-4-2-6-9(10(7)8)12(17)19/h1-6H

InChI Key

LWHOMMCIJIJIGV-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C(F)(F)F

Synonyms

N-HYDROXYNAPHTHALIMIDE TRIFLATE 99+%;N-HYDROXYNAPHTHALIMIDE TRIFLATE, 99+%, E;Methanesulfonic acid, 1,1,1-trifluoro-, 1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl ester;1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoroMethanesulfonate;NHN-TF;N-Hydro

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C(F)(F)F

The exact mass of the compound 1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Hydroxynaphthalimide triflate (HNT, CAS 85342-62-7) is a high-performance, non-ionic photoacid generator (PAG) widely utilized in chemically amplified resists (CARs), cationic photopolymerizations, and advanced lithography. Upon UV irradiation, HNT undergoes photolysis to release trifluoromethanesulfonic acid (triflic acid), a superacid that drives highly efficient polymer deprotection or cross-linking. Unlike ionic PAGs, HNT exhibits excellent thermal stability (Td ~ 227 °C) and high solubility in common resist solvents like γ-butyrolactone and PGMEA, making it a critical precursor for extreme ultraviolet (EUV), deep ultraviolet (DUV), and two-photon lithography (TPL) workflows where precise acid diffusion control and matrix compatibility are paramount .

Substituting HNT with conventional ionic PAGs (e.g., triphenylsulfonium or diaryliodonium salts) introduces critical failure modes in advanced microfabrication. Ionic PAGs inherently increase the baseline electrical conductivity of the unexposed resist matrix, which severely compromises the performance of photo-ionotronic devices and insulating layers [1]. Furthermore, iodonium-based salts release volatile, iodine-substituted photoproducts during exposure, leading to the contamination of expensive optical elements in lithography steppers [2]. Conversely, substituting HNT with other non-ionic PAGs that generate weaker acids (such as p-toluenesulfonic acid) results in insufficient catalytic chain lengths, drastically reducing resist sensitivity and requiring higher, commercially unviable exposure doses.

Baseline Conductivity Preservation in Resist Matrices

In applications requiring strict pre-exposure dielectric properties, HNT demonstrates a distinct advantage over ionic PAGs. While ionic generators like triphenylsulfonium triflate (TPST) exhibit high initial molar conductivities (~2000 µS/cm) that alter the baseline electrical state of the polymer matrix, HNT acts as a non-ionic precursor and maintains negligible baseline conductivity (Λ0) prior to UV illumination. This allows the resist to remain highly insulating until localized photoacid generation is triggered [1].

Evidence DimensionInitial molar conductivity (Λ0) in unexposed state
Target Compound DataNegligible baseline conductivity (maintains insulating state)
Comparator Or BaselineTriphenylsulfonium triflate (TPST) (~2000 µS/cm)
Quantified Difference>99% reduction in pre-exposure ionic conductivity
ConditionsUnexposed polymer matrix / solvent system at room temperature

Essential for fabricating soft photo-ionotronic devices and electronic resists where pre-exposure insulating properties must be strictly maintained to prevent current leakage.

Elimination of Volatile Optical Contaminants

A major procurement consideration for high-volume manufacturing (HVM) using EUV/DUV steppers is the outgassing of photoproducts. Diaryliodonium salts, a common class of ionic PAGs, undergo photolysis to yield volatile iodine-substituted byproducts that deposit onto and degrade sensitive optical lenses. HNT, as a naphthalimide-based non-ionic PAG, decomposes to yield non-volatile organic residues and triflic acid, entirely eliminating the generation of volatile iodine species during the exposure step [1].

Evidence DimensionGeneration of volatile photoproducts
Target Compound DataZero iodine-based volatile emissions
Comparator Or BaselineDiaryliodonium salts (Significant volatile iodine photoproducts)
Quantified DifferenceComplete elimination of iodine-based outgassing
ConditionsEUV/DUV photolysis in chemically amplified resists

Prevents the degradation of multimillion-dollar optical elements in lithography equipment, extending maintenance cycles and reducing tool downtime.

Enhanced Sensitivity in Two-Photon Lithography (TPL)

For high-resolution 3D microfabrication, the threshold power required to initiate polymerization dictates writing speed and laser lifespan. In negative-tone resist systems, HNT has been shown to require a significantly lower threshold power for polymerization compared to standard commercial photoinitiators such as isopropylthioxanthone (ITX). When utilizing HNT, microstructures with a resolution of 0.6 µm can be fabricated at a threshold power below 2 mW, enabling highly efficient two-photon excitation [1].

Evidence DimensionThreshold power for polymerization in TPL
Target Compound Data< 2 mW
Comparator Or BaselineIsopropylthioxanthone (ITX) (Higher threshold power required)
Quantified DifferenceSub-2 mW threshold achieved, outperforming ITX
ConditionsNegative-tone resist system, two-photon excitation yielding 0.6 µm resolution

Lowers the required laser energy for 3D microfabrication, allowing for faster writing speeds and reduced thermal distortion in the final printed structures.

Superacid Generation for High-Efficiency Deprotection

The chemical identity of the photogenerated acid directly controls the sensitivity of chemically amplified resists. While some non-ionic PAGs (e.g., naphthalimide tosylates) generate relatively weak acids like p-toluenesulfonic acid (pKa ~ -2.8), HNT undergoes photolysis to yield trifluoromethanesulfonic acid (triflic acid), a superacid with a pKa of approximately -14. This massive difference in acidity exponentially increases the catalytic chain length during the post-exposure bake (PEB), allowing HNT-based resists to achieve complete polymer deprotection at much lower UV doses [1].

Evidence DimensionAcidity (pKa) of the photogenerated acid
Target Compound Data~ -14 (Triflic acid)
Comparator Or BaselineNaphthalimide tosylates (~ -2.8, p-Toluenesulfonic acid)
Quantified Difference>11 orders of magnitude increase in acid dissociation constant
ConditionsPost-exposure bake (PEB) catalytic deprotection in CARs

Maximizes resist sensitivity and throughput by minimizing the UV exposure dose required to achieve full solubility switching.

Extreme Ultraviolet (EUV) and Deep Ultraviolet (DUV) Lithography

HNT is an optimal PAG for formulating chemically amplified resists (CARs) in semiconductor manufacturing. Its non-ionic nature prevents phase separation in non-polar polymer matrices, while its lack of volatile iodine photoproducts protects stepper optics from contamination during high-volume manufacturing [1].

Two-Photon Lithography (TPL) for 3D Microfabrication

Due to its low threshold power requirement (< 2 mW), HNT is highly suited for TPL processes. It enables rapid, high-resolution (sub-micron) cross-linking or polymerization of negative-tone resists, making it ideal for fabricating micro-optical components and microfluidic devices [2].

Soft Photo-Ionotronics and Transient Electronics

Because HNT maintains a negligible baseline conductivity prior to UV exposure, it is the preferred PAG for photo-ionotronic devices and transient electronics. It allows the material to remain highly insulating until localized UV exposure triggers the release of mobile triflate ions, enabling precise spatial control over ionic conductivity [3].

XLogP3

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Wikipedia

N-Hydroxynaphthalimide triflate

Dates

Last modified: 08-15-2023

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